molecular formula C10H16N2O2S B1299349 N-(5-methylpyridin-2-yl)butane-1-sulfonamide CAS No. 785792-37-2

N-(5-methylpyridin-2-yl)butane-1-sulfonamide

Cat. No. B1299349
CAS RN: 785792-37-2
M. Wt: 228.31 g/mol
InChI Key: MLDFUQFETWBRAL-UHFFFAOYSA-N
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Description

The compound "N-(5-methylpyridin-2-yl)butane-1-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss various sulfonamide compounds and their synthesis, properties, and applications, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted sulfonamides . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic and analytical techniques. For example, the paper on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide describes the use of FTIR, NMR, and X-ray diffraction to characterize the compound . Density Functional Theory (DFT) calculations can also provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones is an example of the reactivity of these compounds . Additionally, the reactions of N-sulfonylalkylamines with ynamines to form various S,N-heterocycles demonstrate the versatility of sulfonamides in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their structure. Ionic liquids and solid electrolytes based on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts exhibit low melting points and high electrochemical windows, indicating their potential use in electrochemical applications . The thermophysical characteristics of these salts, such as solid-solid transitions and plastic crystal phases, are also of interest .

Mechanism of Action

The mechanism of action of sulfonamides, which “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” belongs to, involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

“N-(5-methylpyridin-2-yl)butane-1-sulfonamide” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Future Directions

The future directions for “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Similar studies could be conducted on “this compound” to explore its potential applications.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-4-7-15(13,14)12-10-6-5-9(2)8-11-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDFUQFETWBRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366504
Record name AG-H-15263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

785792-37-2
Record name AG-H-15263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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